molecular formula C8H8N2O2 B1500536 Ethyl 5-cyano-1H-pyrrole-2-carboxylate CAS No. 21635-99-4

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1500536
CAS RN: 21635-99-4
M. Wt: 164.16 g/mol
InChI Key: OTHVTCUDJVHQDP-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrrole, which is a five-membered aromatic ring with two adjacent nitrogen atoms . This compound was prepared by dehydration of a pyrrole­oxime in the presence of triphosgene . The molecules self-assemble into a layered structure through hydrogen bonding .


Molecular Structure Analysis

The molecules of this compound self-assemble into a layered structure through hydrogen bonding . All non-H atoms lie on a crystallographic mirror plane . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.

Scientific Research Applications

Pharmaceuticals

The pyrrole subunit, which is a part of the “Ethyl 5-cyano-1H-pyrrole-2-carboxylate” molecule, has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

Organic Materials

Nitrogen-containing heterocycles like “this compound” are employed in different applications such as organic materials . They play a key role in the production of these materials .

Natural Products

These nitrogen-containing heterocycles are also used in natural products . They contribute to the bioactive molecules present in these products .

Bioactive Molecules

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is used in bioactive molecules . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activity

According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities . This suggests that “this compound” could potentially be used in the development of new antimicrobial agents.

Kinase Inhibition

5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . This indicates that “this compound” could be used in the development of new kinase inhibitors.

Drug Discovery Research

The pyrrolopyrazine structure, which includes a pyrrole ring, is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases .

Synthesis of Heterocycles

“this compound” can be used in the synthesis of heterocycles . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

properties

IUPAC Name

ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHVTCUDJVHQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665283
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21635-99-4
Record name Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(hydroxyimino-methyl)-1H-pyrrole-2-carboxylic acid ethyl ester (as prepared in the previous step) (500 mg, 2.75 mmol) in acetic anhydride (5 mL) was stirred at 140° C. for 2 h. The cooled mixture was quenched with ice and then dichloromethane was added and the mixture was made basic with solid sodium bicarbonate. The layers were separated, the organic layer was washed with saturated sodium bicarbonate (2×10 mL), water (2×10 mL), then dried over Na2SO4. The solvent was removed in vacuo to yield 260 mg (58%) of the title compound as a light brown crystalline solid. 1H-NMR (400 MHz, CDCl3): δ 10.45 (br s, 1H), 6.89 (m, 1H), 6.83 (m, 1H), 4.42 (q, 2H, J=7.2 Hz), 1.40 (t, 3H, J=7.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of Ethyl 5-cyano-1H-pyrrole-2-carboxylate?

A1: The research highlights that this compound molecules arrange themselves in a layered structure within the crystal. [] This layering is driven by hydrogen bonding between the molecules. Interestingly, all the atoms in the molecule, except for hydrogen, lie on a crystallographic mirror plane. [] This suggests a high degree of symmetry within the crystal structure.

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